molecular formula C14H20OS B14300518 2-Methyl-2-[(phenylsulfanyl)methyl]oxepane CAS No. 114218-78-9

2-Methyl-2-[(phenylsulfanyl)methyl]oxepane

Cat. No.: B14300518
CAS No.: 114218-78-9
M. Wt: 236.37 g/mol
InChI Key: KMZABFLKOWXTTH-UHFFFAOYSA-N
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Description

2-Methyl-2-[(phenylsulfanyl)methyl]oxepane is an organic compound that belongs to the class of oxepanes, which are seven-membered cyclic ethers The presence of a phenylsulfanyl group attached to the methyl group in the oxepane ring makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[(phenylsulfanyl)methyl]oxepane typically involves the reaction of 2-methyl-2-[(phenylsulfanyl)methyl]oxirane with a suitable nucleophile under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[(phenylsulfanyl)methyl]oxepane undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding the corresponding oxepane.

    Substitution: Nucleophilic substitution reactions can occur at the methyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-sulfanyl oxepane.

    Substitution: Various substituted oxepane derivatives.

Scientific Research Applications

2-Methyl-2-[(phenylsulfanyl)methyl]oxepane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-2-[(phenylsulfanyl)methyl]oxepane involves its interaction with specific molecular targets. The phenylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The oxepane ring provides structural stability and can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-[(phenylsulfanyl)methyl]oxirane
  • 2-Methyl-2-[(phenylsulfanyl)methyl]oxetane
  • 2-Methyl-2-[(phenylsulfanyl)methyl]oxane

Uniqueness

2-Methyl-2-[(phenylsulfanyl)methyl]oxepane is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its smaller ring analogs

Properties

CAS No.

114218-78-9

Molecular Formula

C14H20OS

Molecular Weight

236.37 g/mol

IUPAC Name

2-methyl-2-(phenylsulfanylmethyl)oxepane

InChI

InChI=1S/C14H20OS/c1-14(10-6-3-7-11-15-14)12-16-13-8-4-2-5-9-13/h2,4-5,8-9H,3,6-7,10-12H2,1H3

InChI Key

KMZABFLKOWXTTH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCCO1)CSC2=CC=CC=C2

Origin of Product

United States

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